An In-depth Technical Guide to the Chemical Properties and Structure of 1-Chloro-3,4-dinitrobenzene
An In-depth Technical Guide to the Chemical Properties and Structure of 1-Chloro-3,4-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological significance of 1-chloro-3,4-dinitrobenzene. This compound serves as a valuable intermediate in organic synthesis and as a tool for studying cellular biochemistry, particularly the glutathione S-transferase system and downstream signaling pathways. This document consolidates key data, presents detailed experimental protocols, and visualizes complex processes to support research and development activities.
Chemical Structure and Identification
1-Chloro-3,4-dinitrobenzene is an aromatic compound characterized by a benzene ring substituted with one chlorine atom and two nitro groups at positions 3 and 4, respectively.
| Identifier | Value |
| IUPAC Name | 1-Chloro-3,4-dinitrobenzene |
| CAS Number | 610-40-2[1] |
| Molecular Formula | C₆H₃ClN₂O₄[1] |
| SMILES | C1=CC(=C(C=C1Cl)--INVALID-LINK--[O-])--INVALID-LINK--[O-] |
| InChI Key | QVQSOXMXXFZAKU-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of 1-chloro-3,4-dinitrobenzene are summarized in the table below.
| Property | Value |
| Molecular Weight | 202.55 g/mol [1] |
| Appearance | Yellow crystalline powder |
| Melting Point | 36-41 °C |
| Boiling Point | 315 °C |
| Density | 1.687 g/cm³ |
| Solubility | Soluble in anhydrous ethanol and chloroform; insoluble in water. |
| Vapor Pressure | 0.000237 mmHg at 25°C |
Reactivity and Chemical Behavior
The presence of two electron-withdrawing nitro groups on the benzene ring makes the chlorine atom susceptible to nucleophilic aromatic substitution (SNAr). The nitro groups, particularly the one at the para position to the chlorine, stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thus facilitating the substitution. This reactivity is a key feature exploited in various synthetic applications.
Experimental Protocols
Synthesis of 1-Chloro-3,4-dinitrobenzene via Nitration of 1-Chloro-4-nitrobenzene
This protocol describes the synthesis of 1-chloro-3,4-dinitrobenzene by the nitration of 1-chloro-4-nitrobenzene.
Materials:
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1-Chloro-4-nitrobenzene
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Concentrated nitric acid (65-70%)
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Concentrated sulfuric acid (98%)
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Ice
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Distilled water
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Ethanol
Equipment:
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Round-bottom flask
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Dropping funnel
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Magnetic stirrer and stir bar
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Thermometer
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Heating mantle
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Ice bath
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Büchner funnel and flask
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Filter paper
Procedure:
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In a round-bottom flask, carefully add a calculated amount of concentrated sulfuric acid.
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Cool the sulfuric acid in an ice bath with continuous stirring.
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Slowly add the desired amount of 1-chloro-4-nitrobenzene to the cooled sulfuric acid, ensuring the temperature remains low.
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In a separate beaker, prepare a nitrating mixture by carefully and slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.
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Add the cold nitrating mixture dropwise to the solution of 1-chloro-4-nitrobenzene in sulfuric acid using a dropping funnel. Maintain the reaction temperature below 10 °C throughout the addition.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to 50-60 °C for 1-2 hours to ensure the reaction goes to completion.
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Carefully pour the reaction mixture onto crushed ice with stirring.
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The solid product will precipitate out of the solution.
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Collect the crude product by vacuum filtration using a Büchner funnel.
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Wash the product thoroughly with cold water to remove any residual acid.
Purification by Recrystallization
Procedure:
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Dissolve the crude 1-chloro-3,4-dinitrobenzene in a minimum amount of hot ethanol.[2]
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If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered to remove the charcoal.
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Allow the hot, clear solution to cool slowly to room temperature.[2]
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Further cool the solution in an ice bath to maximize crystal formation.[2]
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Collect the purified crystals by vacuum filtration.[2]
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Wash the crystals with a small amount of cold ethanol.
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Dry the crystals in a desiccator or a vacuum oven at a low temperature.
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The purity of the recrystallized product can be assessed by its melting point. Pure compounds typically have a sharp melting point range.[2]
Analytical Characterization
The identity and purity of 1-chloro-3,4-dinitrobenzene can be confirmed using various analytical techniques:
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High-Performance Liquid Chromatography (HPLC): A validated HPLC method can be used for the determination of 1-chloro-3,4-dinitrobenzene and its metabolites.[3]
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds like 1-chloro-3,4-dinitrobenzene.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the compound.
Biological Significance and Signaling Pathways
1-Chloro-2,4-dinitrobenzene (DNCB), a closely related isomer, is widely used as a model substrate to study the activity of glutathione S-transferases (GSTs).[4] GSTs are a family of enzymes that play a crucial role in detoxification by catalyzing the conjugation of glutathione (GSH) to a wide variety of electrophilic compounds.[4] The conjugation of DNCB with GSH leads to the depletion of intracellular GSH levels.[4] This depletion has significant downstream effects on cellular signaling pathways, primarily due to the induction of oxidative stress and alteration of the cellular redox state.
Glutathione Depletion and Oxidative Stress
The enzymatic conjugation of DNCB with glutathione is the primary mechanism of its action in biological systems.
Caption: Enzymatic conjugation of DNCB with glutathione catalyzed by GST.
Impact on MAPK/NF-κB Signaling Pathway
Glutathione depletion induced by DNCB can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. This is often observed in studies of skin sensitization and inflammation.
Caption: DNCB-induced GSH depletion and its effect on the MAPK/NF-κB pathway.
Safety and Handling
1-Chloro-3,4-dinitrobenzene is a toxic and hazardous chemical. It is harmful if swallowed, inhaled, or absorbed through the skin. It can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
1-Chloro-3,4-dinitrobenzene is a versatile chemical with significant applications in organic synthesis and as a probe in biochemical and pharmacological research. A thorough understanding of its chemical properties, reactivity, and biological effects is crucial for its safe and effective use. This guide provides a foundational resource for professionals in research and drug development, summarizing key data and methodologies to facilitate further investigation and application of this compound.
References
- 1. Monarch Initiative [monarchinitiative.org]
- 2. benchchem.com [benchchem.com]
- 3. Angelica Yinzi alleviates 1-chloro-2,4-dinitrobenzene-induced atopic dermatitis by inhibiting activation of NLRP3 inflammasome and down-regulating the MAPKs/NF-kB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic conjugation of erythrocyte glutathione with 1-chloro-2,4-dinitrobenzene: the fate of glutathione conjugate in erythrocytes and the effect of glutathione depletion on hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
